molecular formula C20H17FN2O4S B11260940 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Cat. No.: B11260940
M. Wt: 400.4 g/mol
InChI Key: KSIIGPHAPJTDOA-UHFFFAOYSA-N
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Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a complex organic compound that features a combination of a furan ring, a sulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The tetrahydroquinoline derivative is then reacted with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the sulfonylated tetrahydroquinoline with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the sulfonylation and coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Biological Studies: The compound can be used to study the interactions of sulfonyl and furan derivatives with biological targets.

    Chemical Biology: It can serve as a probe to investigate the mechanisms of action of sulfonylated tetrahydroquinolines.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, while the furan and tetrahydroquinoline moieties can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
  • N-(1-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Uniqueness

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties and biological activity. The combination of the sulfonyl group with the furan and tetrahydroquinoline moieties also provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C20H17FN2O4S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide

InChI

InChI=1S/C20H17FN2O4S/c21-15-6-9-17(10-7-15)28(25,26)23-11-1-3-14-5-8-16(13-18(14)23)22-20(24)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24)

InChI Key

KSIIGPHAPJTDOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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